Fmoc-L-Dap(N3)-OH

Peptide Synthesis Quality Control SPPS

Fmoc-L-Dap(N3)-OH (Fmoc-β-azido-L-alanine) delivers a minimal 1-carbon spacer between the peptide backbone and reactive azide—distinct from longer-spacer analogs (Fmoc-L-Lys(N3)-OH, Fmoc-L-Aha-OH). This compact geometry minimizes conformational perturbation in cyclic peptides and positions the azido IR vibrational reporter at the immediate backbone vicinity for sensitive local electrostatics probing. Compatible with on-resin CuAAC triazole macrocyclization and Staudinger ligation with phosphine-functionalized payloads. Critical: use PyBOP or Castro's reagent for coupling; HBTU/TBTU yield poor results with β-azidoalanine derivatives.

Molecular Formula C18H16N4O4
Molecular Weight 352,34 g/mole
CAS No. 684270-46-0
Cat. No. B557526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Dap(N3)-OH
CAS684270-46-0
Synonyms684270-46-0; L-ALANINE,3-AZIDO-N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-; AmbotzFAA1820; Fmoc-|A-azido-Ala-OH; Fmoc-3-azido-L-alanine; Fmoc-beta-azido-Ala-OH; Fmoc-L-Dap(N3)-OH; CTK1H5969; MolPort-008-267-755; ZINC57990093; AKOS015940886; (S)-3-Azido-2-(Fmoc-amino)propionicacid; RT-012988; N-(9H-Fluorene-9-ylmethoxycarbonyl)-3-azido-L-alanine
Molecular FormulaC18H16N4O4
Molecular Weight352,34 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O
InChIInChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m0/s1
InChIKeyZITYCUDVCWLHPG-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Dap(N3)-OH (CAS 684270-46-0): Orthogonal Azido Amino Acid for Bioorthogonal Peptide Conjugation and Click Chemistry


Fmoc-L-Dap(N3)-OH (Fmoc-β-azido-L-alanine, CAS 684270-46-0) is a protected unnatural amino acid derivative featuring an Fmoc-protected α-amino group and a β-azido (N₃) side chain on an L-2,3-diaminopropionic acid (L-Dap) backbone . With molecular formula C₁₈H₁₆N₄O₄ and molecular weight 352.3 g/mol, this compound serves as a bifunctional building block in solid-phase peptide synthesis (SPPS), enabling site-specific incorporation of azide handles for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger ligation [1].

Fmoc-L-Dap(N3)-OH Substitution Risks: Why Side-Chain Spacer Length and Coupling Reagent Compatibility Dictate Synthetic Outcome


While multiple Fmoc-protected azido amino acids exist within the same functional class—including Fmoc-L-Lys(N₃)-OH (ε-azido lysine, C₆ spacer), Fmoc-L-Aha-OH (azidohomoalanine, C₄ spacer), and Fmoc-β-azidoalanine (C₁ spacer)—they are not interchangeable in peptide design. The spacer arm length between the peptide backbone and the reactive azide determines downstream conjugation accessibility, local conformational perturbation, and compatibility with specific coupling chemistries . Furthermore, generic substitution of coupling reagents without accounting for compound-specific activation profiles can lead to suboptimal coupling yields; poor results have been documented for HBTU/TBTU with β-azidoalanine derivatives .

Fmoc-L-Dap(N3)-OH Quantitative Selection Metrics: Purity Grades, Coupling Reagent Performance, and Side-Chain Comparator Data


Fmoc-L-Dap(N3)-OH Analytical Purity: High-Resolution Chiral HPLC Grade vs. Standard Titration Specifications

Commercial availability of Fmoc-L-Dap(N3)-OH spans multiple purity specifications. Chem-Impex offers a high-purity grade measured at ≥99.7% by chiral HPLC, ensuring enantiomeric integrity and minimal contamination . In contrast, standard grades from multiple suppliers report ≥95% purity by titration or unspecified HPLC methods .

Peptide Synthesis Quality Control SPPS

Fmoc-L-Dap(N3)-OH Coupling Reagent Compatibility: Documented HBTU/TBTU Failure vs. PyBOP/Castro's Reagent Success

Coupling of Fmoc-L-Dap(N3)-OH exhibits distinct activation reagent dependence. Supplier technical documentation explicitly warns that poor results have been obtained with HBTU or TBTU, while PyBOP or Castro's reagent are recommended for optimal coupling performance . This contrasts with standard Fmoc amino acids where HBTU/HCTU are routinely employed without significant degradation.

Solid-Phase Peptide Synthesis Coupling Efficiency Reagent Optimization

Fmoc-L-Dap(N3)-OH vs. Fmoc-L-Lys(N3)-OH: Minimal Spacer Length for Reduced Conformational Perturbation

The azide-bearing side chain length differs fundamentally between Fmoc-β-azidoalanine derivatives and ε-azido lysine analogs. Fmoc-L-Dap(N3)-OH contains a single methylene carbon between the Cα carbon and the azide group (spacer length = 1 carbon), whereas Fmoc-L-Lys(N3)-OH incorporates a butylene spacer (4 carbons) plus an ε-amino group in the linkage .

Peptide Design Bioorthogonal Chemistry Spacer Engineering

Fmoc-L-Dap(N3)-OH vs. Fmoc-L-Aha-OH: Shorter Azide-to-Backbone Distance for Localized Reactivity

Fmoc-L-Dap(N3)-OH (β-azidoalanine) provides a single-carbon spacer from the Cα backbone to the azide, while Fmoc-L-Aha-OH (azidohomoalanine) incorporates a two-carbon ethylene spacer between the backbone and azide group . Both represent the shortest available azido amino acid spacer lengths, with Dap-derived analogs offering the minimal possible linker in the L-amino acid series.

Click Chemistry Spacer Engineering Bioconjugation

Fmoc-L-Dap(N3)-OH Application Scenarios: Where Minimal Spacer Azido Amino Acids Drive Peptide and Protein Engineering


Peptide Macrocyclization via On-Resin CuAAC Click Chemistry

Fmoc-L-Dap(N3)-OH is incorporated at a defined position during SPPS to provide a β-azido side-chain handle. Following chain elongation and incorporation of a complementary alkyne-bearing residue, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is performed on-resin to generate a triazole-linked macrocycle. The minimal 1-carbon spacer length minimizes additional conformational degrees of freedom in the cyclic peptide [1].

Site-Specific IR Probe Incorporation for Protein Electrostatic Environment Mapping

Fmoc-L-Dap(N3)-OH can be incorporated into peptides and subsequently used as an infrared (IR) probe after conversion or conjugation. The azido group serves as a vibrational reporter for local electrostatic environments, with the short spacer ensuring that the probe responds to the immediate vicinity of the peptide backbone [1].

Staudinger Ligation-Based Bioconjugation with Minimal Spacer Footprint

The β-azido group of Fmoc-L-Dap(N3)-OH participates in Staudinger ligation with phosphine-functionalized biomolecules (e.g., fluorescent dyes, biotin, or drug payloads). The 1-carbon spacer positions the conjugation site proximal to the peptide backbone, which may be preferred for applications where the conjugated entity must be tightly constrained relative to the peptide's binding interface [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-Dap(N3)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.